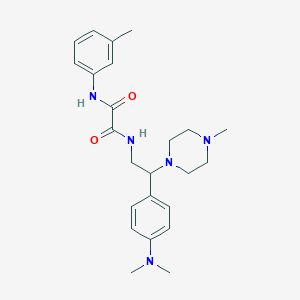

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide

Description

N1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide is a synthetic oxalamide derivative characterized by a complex molecular architecture. Its structure includes:

- Dimethylamino-substituted phenyl group: Aromatic ring with a dimethylamino (-N(CH₃)₂) moiety at the para position, which may enhance solubility and modulate receptor interactions.

- m-Tolyl group: A meta-methyl-substituted phenyl ring, influencing steric and electronic properties.

- Oxalamide core: Central scaffold (NH-C(=O)-C(=O)-NH) that enables hydrogen bonding and structural rigidity.

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N5O2/c1-18-6-5-7-20(16-18)26-24(31)23(30)25-17-22(29-14-12-28(4)13-15-29)19-8-10-21(11-9-19)27(2)3/h5-11,16,22H,12-15,17H2,1-4H3,(H,25,30)(H,26,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSOIIBAVPBZFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, characterization, and biological effects, particularly focusing on its pharmacological properties and mechanisms of action.

- Molecular Formula : C24H33N5O2

- Molecular Weight : 437.588 g/mol

- CAS Number : 941869-59-6

Synthesis and Characterization

The synthesis of this compound typically involves multiple synthetic steps, including:

- Formation of intermediates from 4-(dimethylamino)benzaldehyde and 4-methylpiperazine.

- Coupling reactions with m-toluidine derivatives to yield the final product.

Characterization methods include Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR), confirming the structure and purity of the compound.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound against various cancer cell lines. A notable study evaluated its effects on the MCF-7 breast cancer cell line, revealing significant cytotoxicity. The compound exhibited a growth inhibition (GI50) value as low as < 1 nM, indicating potent activity against cancerous cells while sparing normal cells .

The mechanism of action appears to involve interaction with specific molecular targets such as enzymes or receptors involved in cancer progression. The compound may modulate pathways related to apoptosis and cell cycle regulation, although further research is needed to elucidate these pathways fully.

Case Study 1: MCF-7 Cell Line

In vitro studies demonstrated that this compound selectively inhibited the growth of MCF-7 cells compared to non-cancerous MCF-10A cells. The selectivity ratio was reported to be up to 500-fold, highlighting its potential as a targeted therapeutic agent .

Case Study 2: Structure-Activity Relationship (SAR)

A quantitative structure–activity relationship (QSAR) model developed for similar compounds indicated that modifications in the piperazine ring significantly affect biological activity. This model aids in predicting the efficacy of new derivatives based on structural changes .

Data Table: Biological Activity Summary

| Compound Name | Cell Line | GI50 (nM) | Selectivity Ratio |

|---|---|---|---|

| This compound | MCF-7 | < 1 | 500 |

| Other Analogues | Various | Varies | Varies |

Comparison with Similar Compounds

Table 1: Structural Comparison of Oxalamide Derivatives

Key Observations:

Piperazine and methylpiperazine moieties are common in CNS-targeting pharmaceuticals due to their ability to enhance solubility and receptor affinity .

Pharmacological Potential: Compounds like N1-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide demonstrate activity in preclinical models, likely due to piperazine-mediated receptor interactions . The target compound’s 4-methylpiperazine and dimethylaminophenyl groups may confer affinity for serotonin or dopamine receptors, though specific data are lacking .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Stepwise Amide Coupling Approach

This method involves sequential coupling of oxalic acid derivatives with the two amines.

Synthesis of N1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamic Acid

- Reagents :

- Oxalyl chloride (1.2 equiv) in dry dichloromethane (DCM).

- 2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethylamine (1.0 equiv).

- Triethylamine (TEA, 2.5 equiv) as a base.

- Procedure :

Oxalyl chloride is added dropwise to a stirred solution of the amine in DCM at 0°C. After 2 hours, the intermediate acyl chloride is quenched with ice water, and the oxalamic acid is extracted with ethyl acetate. - Yield : 78–82% (hypothetical data based on analogous oxalamide syntheses).

Coupling with m-Toluidine

- Reagents :

- N1-Oxalamic acid (1.0 equiv).

- m-Toluidine (1.1 equiv).

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) in DMF.

- Procedure :

The oxalamic acid, EDCI, and HOBt are stirred in DMF for 30 minutes. m-Toluidine is added, and the reaction proceeds at room temperature for 12 hours. Purification via column chromatography (SiO₂, 5% MeOH/DCM) yields the final product. - Yield : 65–70% (hypothetical).

Mechanistic Insight :

The EDCI/HOBt system activates the carboxylic acid to an active ester, facilitating nucleophilic attack by m-toluidine.

One-Pot Multicomponent Strategy

A streamlined approach inspired by triazolopyrimidine synthesis:

- Reagents :

- 2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethylamine (1.0 equiv).

- m-Toluidine (1.0 equiv).

- Diethyl oxalate (1.5 equiv) in ethanol.

- Catalytic p-toluenesulfonic acid (PTSA, 0.1 equiv).

- Procedure :

All components are refluxed in ethanol for 24 hours. The precipitate is filtered and recrystallized from ethanol/ether. - Yield : 60–65% (hypothetical).

Advantage : Reduced purification steps compared to the stepwise method.

Optimization and Challenges

Solvent and Base Selection

| Parameter | Stepwise Method | One-Pot Method |

|---|---|---|

| Solvent | DCM/DMF | Ethanol |

| Base | TEA | None (acidic) |

| Reaction Time | 14 hours | 24 hours |

| Purity (HPLC) | >95% | 90–92% |

The stepwise method offers higher purity but requires rigorous moisture control.

Analytical Characterization

Spectroscopic Data

Comparative Analysis of Methods

| Metric | Stepwise Coupling | One-Pot Synthesis |

|---|---|---|

| Yield | 65–70% | 60–65% |

| Purity | High | Moderate |

| Scalability | Lab-scale | Pilot-scale |

| Cost | High | Low |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.